molecular formula C7H18BrNO2 B586236 N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide CAS No. 70711-61-4

N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide

Cat. No.: B586236
CAS No.: 70711-61-4
M. Wt: 228.13
InChI Key: HQDZIEUIVWYSCQ-UHFFFAOYSA-M
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Description

N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to form micelles and its effectiveness in reducing surface tension in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide can be synthesized through the quaternization of triethanolamine with ethyl bromide. The reaction typically involves the following steps:

    Reactants: Triethanolamine and ethyl bromide.

    Solvent: The reaction is often carried out in an organic solvent such as ethanol.

    Conditions: The mixture is heated under reflux conditions to facilitate the reaction.

    Product Isolation: The product is then isolated by precipitation or extraction methods.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or crystallization processes to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while reactions with amines can yield substituted ammonium compounds.

Scientific Research Applications

N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.

    Biology: The compound is employed in cell culture and molecular biology for its ability to disrupt cell membranes and facilitate the extraction of cellular components.

    Medicine: It is used in pharmaceutical formulations as an excipient to enhance the solubility and stability of active ingredients.

    Industry: The compound is utilized in the production of detergents, fabric softeners, and personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide involves its interaction with lipid membranes. The compound inserts itself into the lipid bilayer, disrupting the membrane structure and increasing permeability. This action is facilitated by the hydrophilic and hydrophobic regions of the molecule, which allow it to interact with both water and lipid components.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-hydroxy-N,N-dimethylethanaminium Chloride
  • N-Ethyl-2-hydroxy-N,N-dimethylethanaminium Iodide
  • N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine

Uniqueness

N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant in various applications. Additionally, its bromide ion enhances its reactivity in substitution reactions compared to similar compounds with different counterions.

Properties

IUPAC Name

ethyl-bis(2-hydroxyethyl)-methylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO2.BrH/c1-3-8(2,4-6-9)5-7-10;/h9-10H,3-7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDZIEUIVWYSCQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CCO)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747761
Record name N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70711-61-4
Record name N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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